molecular formula C17H15ClN4O B14861275 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide

1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B14861275
M. Wt: 326.8 g/mol
InChI Key: YEYGHVXKSBHCSZ-UHFFFAOYSA-N
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Description

1-Benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a benzyl group at position 1, a 4-chlorophenyl group at position 3, and a carbohydrazide group at position 5

Chemical Reactions Analysis

1-Benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and chlorophenyl positions.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The molecular pathways involved include signal transduction pathways that regulate cell growth, apoptosis, and immune responses .

Comparison with Similar Compounds

1-Benzyl-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups, which can influence their chemical reactivity and biological activity

Properties

Molecular Formula

C17H15ClN4O

Molecular Weight

326.8 g/mol

IUPAC Name

2-benzyl-5-(4-chlorophenyl)pyrazole-3-carbohydrazide

InChI

InChI=1S/C17H15ClN4O/c18-14-8-6-13(7-9-14)15-10-16(17(23)20-19)22(21-15)11-12-4-2-1-3-5-12/h1-10H,11,19H2,(H,20,23)

InChI Key

YEYGHVXKSBHCSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)NN

Origin of Product

United States

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